molecular formula C8H8ClNO2 B12440824 (Z)-2-Methoxybenzoyl chloride oxime

(Z)-2-Methoxybenzoyl chloride oxime

Cat. No.: B12440824
M. Wt: 185.61 g/mol
InChI Key: KVDMQNUSKPRBGU-UHFFFAOYSA-N
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Description

(Z)-2-Methoxybenzoyl chloride oxime is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methoxy group at the ortho position and an oxime group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Methoxybenzoyl chloride oxime typically involves the reaction of 2-methoxybenzoyl chloride with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Methoxybenzoyl chloride+Hydroxylamine hydrochloride(Z)-2-Methoxybenzoyl chloride oxime+HCl\text{2-Methoxybenzoyl chloride} + \text{Hydroxylamine hydrochloride} \rightarrow \text{this compound} + \text{HCl} 2-Methoxybenzoyl chloride+Hydroxylamine hydrochloride→(Z)-2-Methoxybenzoyl chloride oxime+HCl

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Methoxybenzoyl chloride oxime undergoes various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitroso compounds.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or ammonia (NH3).

Major Products

    Oxidation: Nitroso compounds.

    Reduction: Amines.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

(Z)-2-Methoxybenzoyl chloride oxime has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the formation of heterocycles.

    Biology: It serves as a precursor in the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is involved in the development of drugs with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-Methoxybenzoyl chloride oxime involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activities and other biochemical processes. The methoxy group can also participate in hydrogen bonding and other interactions that affect the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxybenzoyl chloride: Lacks the oxime group, making it less reactive in certain types of chemical reactions.

    Benzoyl chloride oxime: Lacks the methoxy group, which affects its solubility and reactivity.

    2-Methoxybenzaldehyde oxime: Similar structure but with an aldehyde group instead of a chloride group.

Uniqueness

(Z)-2-Methoxybenzoyl chloride oxime is unique due to the presence of both the methoxy and oxime groups, which confer distinct chemical properties and reactivity. This combination allows for a wider range of chemical transformations and applications compared to its similar compounds.

Properties

IUPAC Name

N-hydroxy-2-methoxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-12-7-5-3-2-4-6(7)8(9)10-11/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDMQNUSKPRBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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